molecular formula C19H13ClFN5O2 B2744395 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide CAS No. 887457-94-5

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2744395
CAS RN: 887457-94-5
M. Wt: 397.79
InChI Key: AMTVTQIOSFQZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and creation of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In a study by Alaa A. EL-TOMBARY, several derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one were synthesized, including the compound of interest . These derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. Notably, compounds 10b and 11a–f exhibited consistent anti-inflammatory effects. Among them, 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (11e) and its 3,4-bis(4-chlorophenyl) analog (11f) demonstrated activity comparable to that of indomethacin, with minimal ulcerogenic effects.

Metal-Free C-3 Chalcogenation

Another interesting application involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction allows the synthesis of diverse 3-ArS/ArSe derivatives in high yields (up to 95%) . The operationally simple procedure proceeds under mild conditions and can be scaled up to gram quantities. These derivatives may find utility in various fields, including materials science and drug discovery.

Anticancer Potential

Consider exploring the compound’s potential as an anticancer agent. Designing pyrimidine-5-carbonitrile derivatives as ATP-mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) could be a promising avenue. Such compounds have been synthesized and evaluated for in vitro cytotoxic activities against human tumor cell lines . Investigate whether this compound exhibits similar properties and explore its potential as a targeted therapy for cancer.

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O2/c20-12-2-1-3-15(8-12)26-18-16(9-23-26)19(28)25(11-22-18)10-17(27)24-14-6-4-13(21)5-7-14/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTVTQIOSFQZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide

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